3-(Pyridin-2-yl)-1,3-benzothiazole-2(3H)-thione
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Overview
Description
3-(Pyridin-2-yl)-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,3-benzothiazole-2(3H)-thione typically involves the cyclization of 2-aminothiophenol with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-2-yl)-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)benzothiazole: Similar structure but lacks the thione group.
3-(Pyridin-2-yl)benzothiazole: Similar structure but with different substitution patterns.
2-(Pyridin-3-yl)benzothiazole: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
3-(Pyridin-2-yl)-1,3-benzothiazole-2(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
188625-48-1 |
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Molecular Formula |
C12H8N2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C12H8N2S2/c15-12-14(11-7-3-4-8-13-11)9-5-1-2-6-10(9)16-12/h1-8H |
InChI Key |
JAYQHDMAZGSTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)C3=CC=CC=N3 |
Origin of Product |
United States |
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